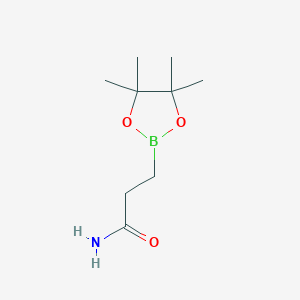

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 12H, pinacol CH₃), 2.18 (t, 2H, CH₂ adjacent to carbonyl), 3.12 (q, 2H, CH₂ adjacent to boron), 6.24 (br s, 1H, NH), 7.89 (br s, 1H, NH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 24.9 (pinacol CH₃), 31.8 (CH₂–B), 36.2 (CH₂–C=O), 83.2 (dioxaborolane quaternary C), 170.5 (C=O).

- ¹¹B NMR : δ 30.2 ppm, characteristic of tetracoordinated boron in dioxaborolanes.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 199.06 [M+H]⁺, with fragmentation patterns showing loss of the pinacol ligand (m/z 139.08) and cleavage of the amide group (m/z 85.04).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level demonstrate:

- The boron atom exhibits mixed sp²/sp³ hybridization due to conjugation with the dioxaborolane oxygen lone pairs.

- The HOMO (-6.2 eV) localizes on the dioxaborolane ring and boron atom, while the LUMO (-1.8 eV) resides on the amide carbonyl group, enabling charge-transfer interactions.

- Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the boron p-orbital and σ*(C–O) orbitals of the dioxaborolane (stabilization energy: 45.2 kcal/mol).

Table 2: Calculated electronic parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| Band Gap (eV) | 4.4 |

| Dipole Moment (D) | 3.2 |

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMLHEDQHMDLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227359-70-7 | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide typically involves the reaction of 3-bromopropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds or other substituted derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a unique structure comprising a tetramethyl-1,3,2-dioxaborolane group attached to a propanamide backbone. This configuration influences its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 195.08 g/mol.

Organic Synthesis

Cross-Coupling Reactions :

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is prominently used in cross-coupling reactions such as the Suzuki-Miyaura reaction , where it acts as a coupling partner to form biaryl compounds. This reaction is crucial in synthesizing complex organic molecules including pharmaceuticals and natural products.

| Reaction Type | Role of the Compound | Reference |

|---|---|---|

| Suzuki-Miyaura | Coupling agent for biaryl formation | |

| Synthesis of Pharmaceuticals | Intermediate in drug development |

Medicinal Chemistry

Drug Discovery :

The compound has shown potential as an enzyme inhibitor and receptor ligand due to its boronic acid functionality. Its ability to interact with biological targets makes it useful in the development of therapeutics for various diseases.

Therapeutic Applications :

Research indicates that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial properties. Notably, studies have explored its efficacy against prostate cancer cells, demonstrating significant antiproliferative activity.

| Therapeutic Area | Potential Application | Reference |

|---|---|---|

| Cancer Treatment | Inhibitor for prostate cancer | |

| Antimicrobial Properties | Potential use in treating infections |

Materials Science

In materials science, the compound is investigated for its role in creating advanced materials such as conductive polymers and nanomaterials . Its unique boron-containing structure enhances the properties of these materials.

Case Study 1: Anticancer Activity

In a recent study examining the anticancer effects of this compound derivatives on prostate cancer cell lines (LAPC-4), researchers found that specific substitutions on the phenyl ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts.

Case Study 2: Enzyme Inhibition

A study focused on the use of boronic acids as protease inhibitors demonstrated that this compound derivatives could effectively inhibit certain proteases involved in cancer progression. The mild Lewis acidity of boronic acids allows for reversible interactions with proteases, leading to increased selectivity and potency.

作用机制

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

相似化合物的比较

Structural and Molecular Comparison

Reactivity and Functional Differences

- Pyridine vs. Phenyl Backbones: The pyridine-containing analog (CAS 1171891-19-2) exhibits enhanced coordination to transition metals, improving catalytic efficiency in couplings . In contrast, phenyl derivatives (e.g., CAS 2246631-55-8) are more lipophilic, favoring solubility in non-polar solvents .

- Electron-Withdrawing Groups : The chloro-substituted compound (CAS 1409999-52-5) shows moderated reactivity due to the electron-withdrawing Cl atom, which stabilizes the boronate but may slow transmetallation in Suzuki reactions .

生物活性

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant studies that highlight its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈BNO₃

- CAS Number : 1227359-70-7

- Molecular Weight : 189.06 g/mol

The compound contains a dioxaborolane moiety, which is known for its ability to form reversible covalent bonds with biological targets, enhancing its potential as a therapeutic agent .

This compound exhibits several important biochemical properties:

- Enzyme Interactions : The compound interacts with various enzymes such as proteases and kinases. Its boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, which may lead to enzyme inhibition or activation.

- Nucleic Acid Interaction : There is evidence suggesting that this compound can interact with nucleic acids, potentially affecting DNA and RNA stability and function.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It modulates key signaling pathways such as MAP kinases and PI3K, influencing cell proliferation, differentiation, and apoptosis.

- Gene Expression : The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production.

At the molecular level, the compound operates through several mechanisms:

- Enzyme Binding : It binds to active sites of enzymes, modulating their function. This binding is often mediated by the boron atom forming reversible covalent bonds with enzyme residues.

- Transcription Factor Interaction : The compound may interact with transcription factors and regulatory proteins, altering the transcriptional activity of target genes.

- Subcellular Localization : The localization of this compound within the cell is crucial for its biological activity. It can target specific organelles such as the nucleus or mitochondria.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits protease and kinase activities | |

| Gene Regulation | Modulates gene expression related to metabolism | |

| Anticancer Potential | Investigated for use in cancer therapies | |

| Antimicrobial Effects | Potential antimicrobial properties noted |

Case Study: Anticancer Applications

Research has indicated that compounds containing dioxaborolane moieties may exhibit anticancer properties. For instance, studies have shown that similar compounds can act as effective boron carriers in boron neutron capture therapy (BNCT), enhancing selective targeting of cancer cells while minimizing damage to surrounding healthy tissues .

常见问题

Q. What are the optimal synthetic routes for 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group for coupling with aryl/heteroaryl halides. A common approach involves reacting propanamide precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis. Key parameters include using anhydrous solvents (e.g., THF or DMF), a base (e.g., Na₂CO₃ or K₃PO₄), and temperatures between 80–100°C to minimize side reactions .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the boronate ester and propanamide moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. For crystalline samples, X-ray diffraction using software like SHELXL resolves bond angles and stereochemistry . Infrared (IR) spectroscopy identifies functional groups (e.g., B-O stretch at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹).

Q. What purification methods are recommended for this compound?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Post-synthesis, acidic or basic aqueous washes (e.g., citric acid or NaHCO₃) remove unreacted boronate precursors .

Advanced Research Questions

Q. How does the propanamide group influence the reactivity of the boronate ester in cross-coupling reactions?

The electron-withdrawing nature of the amide group stabilizes the boronate intermediate, potentially reducing undesired protodeboronation. However, steric hindrance from the tetramethyl dioxaborolane moiety may slow transmetallation steps. Comparative studies with non-amide analogs (e.g., phenylboronic esters) using kinetic profiling or DFT calculations can quantify these effects .

Q. What strategies mitigate hydrolysis of the boronate ester during aqueous workup?

Hydrolysis is minimized by avoiding prolonged exposure to protic solvents or acidic/basic conditions. In situ protection with diols (e.g., pinacol) or using anhydrous workup techniques (e.g., Na₂SO₄ drying) preserves the boronate. Stability studies under varying pH and temperature conditions (monitored via ¹¹B NMR) guide protocol optimization .

Q. How can reaction by-products (e.g., homocoupling or deboronation) be identified and suppressed?

By-products are analyzed via LC-MS or GC-MS. Homocoupling (e.g., diaryl formation) is reduced by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) and ensuring rigorous exclusion of oxygen. Deboronation is mitigated by using non-polar solvents and lower temperatures. Mechanistic studies with isotopically labeled reagents (e.g., ¹⁰B/¹¹B) clarify degradation pathways .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations model transition states for cross-coupling reactions, focusing on boron-oxygen bond activation energies. Software like Gaussian or ORCA, combined with crystallographic data from SHELXL-refined structures, validates computational predictions .

Q. How is the compound utilized in biological target engagement studies?

The boronate group enables its use as a warhead in protease inhibitors (via reversible covalent binding). Kinetic assays (e.g., fluorescence-based enzymatic inhibition) and X-ray co-crystallography with target proteins (e.g., thrombin or proteasome subunits) validate binding modes. Stability in physiological buffers (PBS, pH 7.4) is assessed via HPLC .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR shifts for the boronate ester?

Variations in ¹¹B NMR shifts (δ ~28–32 ppm) arise from solvent polarity or trace moisture. Standardizing solvent (CDCl₃ vs. DMSO-d₆) and referencing to BF₃·OEt₂ (δ 0 ppm) reduces ambiguity. Cross-validation with X-ray structures or IR data resolves conflicting assignments .

Q. Why do catalytic systems yield inconsistent yields in cross-coupling reactions?

Catalyst poisoning by the amide group’s lone pairs or ligand dissociation under heating may occur. Screening alternative ligands (e.g., SPhos or XPhos) or pre-forming Pd(0) complexes improves reproducibility. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。